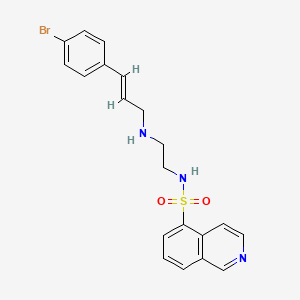

N-(2-(4-Bromocinnamylamino)ethyl)-5-isoquinolinesulfonamide

説明

“N-(2-(4-Bromocinnamylamino)ethyl)-5-isoquinolinesulfonamide” is a compound that has been studied for its potential use in medical imaging . It is a derivative of 5-isoquinoline sulfonamides and is known to inhibit Protein Kinase A (PKA), an important target for drug development due to its influence on critical cellular processes implicated in neuropsychiatric illnesses .

Synthesis Analysis

The synthesis of this compound involves the introduction of a methyl group to the sulphonamidic nitrogen on the known PKA inhibitors N-(2-aminoethyl)isoquinoline-5-sulfonamide (H-9, 1) and N-(2-(4-bromocinnamylamino)ethyl)isoquinoline-5-sulfonamide (H-89, 2) . This modification does not appreciably reduce in vitro potency toward PKA . The synthesis of the compound was facilitated by reacting isoquinoline-5-sulfonyl chloride with N-methylethylenediamine .Molecular Structure Analysis

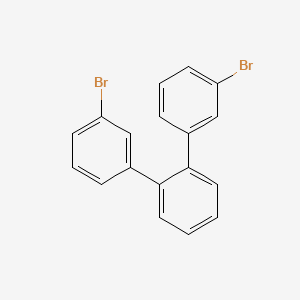

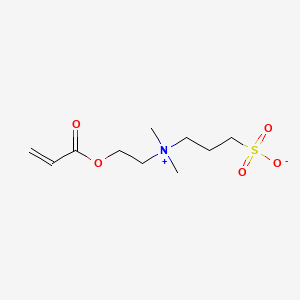

The molecular formula of the compound is C20H20BrN3O2S . The compound belongs to the class of organic compounds known as isoquinolines and derivatives, which are aromatic polycyclic compounds containing an isoquinoline moiety .Chemical Reactions Analysis

The compound is an organic cation obtained by protonation of the isoquinoline and secondary amino functions of N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide .Physical And Chemical Properties Analysis

The compound has an average mass of 446.361 and a mono-isotopic mass of 445.045960236 .科学的研究の応用

Inhibition of Protein Kinase A (PKA)

H-89 is known as a selective and potent inhibitor of PKA. It has been used extensively to evaluate the role of PKA in various tissues such as the heart, osteoblasts, hepatocytes, smooth muscle cells, neuronal tissue, and epithelial cells .

Inhibition of MSK

H-89 has also been used as a moderately specific inhibitor for mitogen- and stress-activated protein kinase (MSK) to explore signaling pathways related to inflammation, arthritis, and autoimmunity .

Cardiac Research

In cardiac research, H-89 is used to study its effects on potassium (K+) current in rat myocytes, which is crucial for understanding heart function and potential treatments for cardiac disorders .

Epithelial Sodium Channel (ENaC) Interaction

H-89 mediates sodium (Na+) transport by interacting with α subunits of ENaC. This application is significant in research related to sodium balance and hypertension .

作用機序

H-89, also known as N-(2-(4-Bromocinnamylamino)ethyl)-5-isoquinolinesulfonamide, is a potent and selective inhibitor of protein kinase A (PKA) .

Target of Action

H-89 primarily targets the cAMP-dependent protein kinase catalytic subunit alpha . This enzyme plays a crucial role in the cAMP-dependent pathway, which regulates various cellular responses to external signals .

Mode of Action

H-89 inhibits its target by competitively binding to the adenosine triphosphate (ATP) site on the PKA catalytic subunit . This prevents ATP from binding to the enzyme, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of PKA by H-89 affects various biochemical pathways. For instance, it can inhibit the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (EIF2S1), leading to the inhibition of translation and eventually resulting in the shutdown of cellular and viral protein synthesis .

Pharmacokinetics

It is known that h-89 is soluble in water up to 25 mm and in other solvents up to 100 mm in dmso .

Result of Action

The inhibition of PKA by H-89 can lead to various molecular and cellular effects. For example, it has been shown to increase the threshold and latency of pentylenetetrazol-induced seizures . It can also decrease morphine withdrawal symptoms in mice .

Action Environment

The action, efficacy, and stability of H-89 can be influenced by various environmental factors. For instance, its solubility in water and DMSO suggests that it can be affected by the solvent environment . .

特性

IUPAC Name |

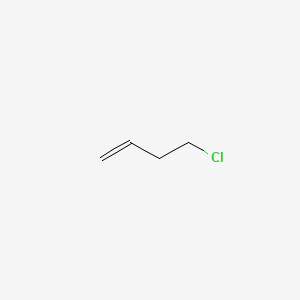

N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O2S/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20/h1-10,12,15,22,24H,11,13-14H2/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZXNDJNWUTGDK-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNC/C=C/C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801022528 | |

| Record name | Protein kinase inhibitor H89 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-Bromocinnamylamino)ethyl)-5-isoquinolinesulfonamide | |

CAS RN |

127243-85-0 | |

| Record name | H 89 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127243850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | H-89 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Protein kinase inhibitor H89 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 127243-85-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | H-89 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M876330O56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of H-89?

A1: H-89 is widely recognized as a potent and selective inhibitor of protein kinase A (PKA). [, , , , , , , , , , ]

Q2: How does H-89 interact with PKA?

A2: H-89 exerts its inhibitory effect by competitively binding to the ATP-binding site of PKA, thereby preventing the phosphorylation of downstream substrates. [, , , ]

Q3: Does H-89 exclusively inhibit PKA?

A3: While H-89 demonstrates high selectivity for PKA, studies have shown that it can inhibit other kinases, albeit at higher concentrations. These include, but are not limited to, casein kinase II (CKII), ribosomal protein S6 kinase 1 (S6K1), and certain isoforms of Akt. [, , , ]

Q4: What are the downstream consequences of H-89-mediated PKA inhibition?

A4: Inhibition of PKA by H-89 can lead to a wide range of downstream effects, depending on the cell type and specific signaling pathways involved. Some documented effects include:

- Reduced phosphorylation of phospholamban, leading to altered calcium handling in cardiac myocytes. []

- Inhibition of CREB phosphorylation, affecting gene transcription and cellular responses. [, , ]

- Suppression of acetylcholine release from the myenteric plexus. []

- Impaired spatial memory acquisition in rats. [, , ]

- Alterations in cell proliferation and apoptosis. [, ]

Q5: Are there any instances where H-89 exerts effects independent of PKA inhibition?

A5: Yes, some studies suggest H-89 can directly modulate ion channels, such as the Ca2+-activated K+ (BKCa) channels, independent of its PKA inhibitory activity. []

Q6: What is the molecular formula of H-89?

A6: The molecular formula of H-89 is C22H22BrN3O3S.

Q7: What is the molecular weight of H-89?

A7: The molecular weight of H-89 is 488.4 g/mol.

Q8: Is spectroscopic data for H-89 available?

A8: While the provided papers do not directly present spectroscopic data, researchers can access this information from various databases and resources like PubChem and ChemSpider.

Q9: Has the stability of H-89 been assessed under different conditions?

A9: The provided research highlights the use of H-89 in various experimental settings, including cell culture, isolated tissue preparations, and in vivo animal models. [, , , , , , , , , , , ] This implies a degree of stability under these conditions, although specific stability data is not presented.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of H-89?

A10: The research articles primarily focus on the cellular and molecular effects of H-89, with limited information on its ADME properties. Further investigation is needed to fully understand its PK/PD profile.

Q11: What is the in vivo activity and efficacy of H-89?

A11: Several studies demonstrate the in vivo efficacy of H-89 in various animal models. For instance, H-89 has been shown to:

- Attenuate mechanical allodynia in a rat model of chronic constriction injury. []

- Improve post-ischemic cardiac contractile recovery and reduce infarct size in rats. []

- Reverse spatial memory retention deficits induced by H-89 itself in rats. []

Q12: What cell-based assays have been used to study the effects of H-89?

A12: Researchers have employed various cell-based assays to investigate the effects of H-89, including:

- Measuring acetylcholine release from myenteric plexus preparations. []

- Assessing cell viability, cell cycle distribution, and apoptosis in cancer cell lines. [, ]

- Evaluating inflammatory cytokine secretion and expression in adipocytes. []

- Monitoring calcium signaling in cardiomyocytes. [, ]

Q13: What animal models have been used to study the effects of H-89?

A13: The provided research articles highlight the use of H-89 in various animal models, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)

![2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1662095.png)

![1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1662102.png)